4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)-
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Overview
Description
4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted pyrimidine derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,6-Pyrimidinediamine derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring, known for their diverse pharmacological activities.
Uniqueness
The uniqueness of 4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Biological Activity
4,6-Pyrimidinediamine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound 4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine core
- A methoxyphenyl group
- A trifluoromethylphenyl moiety
- A piperazine ring
These structural components contribute to its unique pharmacological profile. The presence of the methoxy group can enhance lipophilicity, while the trifluoromethyl group may improve metabolic stability.
Anticancer Activity
Recent studies have demonstrated that pyrimidinediamine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound was tested against melanoma cell lines (A375 and C32). Results indicated a higher sensitivity in A375 cells, with notable early apoptotic responses at concentrations of 100 µM and late apoptosis at 300 µM .
Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|---|
A375 | 100 | High | Low |
A375 | 300 | Moderate | High |
C32 | 100 | Low | Very Low |
C32 | 200 | Moderate | Low |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways related to cell proliferation and survival. For example, studies have shown that pyrimidine derivatives can inhibit the IgE/IgG receptor signaling cascades, which are crucial in immune responses .
Antimicrobial Properties
Compounds with similar structures have been noted for their antimicrobial activity. The pyrimidine scaffold is known to interact with various biological targets, potentially disrupting microbial growth. The specific interactions of this compound with bacterial enzymes or receptors remain an area for further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidinediamine derivatives. The following table summarizes some related compounds and their activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,4-Pyrimidinediamine | Two amino groups on the pyrimidine ring | Inhibits IgE/IgG signaling pathways |
5-Fluoro-2-n-(3-chloro-4-methoxyphenyl)pyrimidine | Fluorinated with chloro and methoxy groups | Anticancer activity |
4-Amino-2-methylpyrimidine | Methylated derivative with amino substitution | Antimicrobial properties |
6-Methyl-5-nitropyrimidin-2-amine | Methylated at position 6 with nitro group | Potential antitumor activity |
The unique combination of functional groups in 4,6-Pyrimidinediamine enhances its selectivity and efficacy as a therapeutic agent compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential of 4,6-Pyrimidinediamine derivatives in drug discovery:
- Inhibitory Effects on Tumor Growth : Research has indicated that modifications to the piperazine moiety can enhance binding affinity to target proteins involved in tumor growth regulation .
- Molecular Docking Studies : Docking simulations have shown strong interactions between this compound and key enzymes in cancer pathways, suggesting its role as a lead compound for further development .
Properties
CAS No. |
190670-74-7 |
---|---|
Molecular Formula |
C26H31F3N6OS |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-2-[2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H31F3N6OS/c1-36-22-8-3-2-6-19(22)16-21-23(30)32-25(33-24(21)31)37-14-13-34-9-11-35(12-10-34)17-18-5-4-7-20(15-18)26(27,28)29/h2-8,15H,9-14,16-17H2,1H3,(H4,30,31,32,33) |
InChI Key |
LFKKHGNEPKOBPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=C(N=C(N=C2N)SCCN3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F)N |
Origin of Product |
United States |
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